3-Amino-4-(2-hydroxyethoxy)benzonitrile
Overview
Description
Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Agricultural and Pharmaceutical Products : Amino-1,2,4-triazoles, sharing a core structure similarity with 3-Amino-4-(2-hydroxyethoxy)benzonitrile, are utilized in the fine organic synthesis industry for producing a range of products including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. Their application extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences and biotechnology (Nazarov et al., 2021).
Pharmacological and Biological Activities : Derivatives of benzoxazole and benzothiophene, structurally related to this compound, demonstrate significant pharmacological activities. These compounds have been explored for their potential in drug discovery due to their broad range of biological properties, further emphasizing the compound's relevance in medicinal chemistry (Özil & Menteşe, 2020).
Environmental Applications
- Bioremediation and Environmental Protection : Nitrile compounds, including those structurally related to this compound, are known for their toxicity. However, certain microbes can hydrolyze these compounds using nitrile-hydrolysing enzymes, highlighting a potential application in environmental bioremediation to degrade toxic compounds and protect the environment (Sulistinah & Riffiani, 2018).
Antioxidant and Anti-inflammatory Properties
- Pharmacological Evaluation : Research on benzofused thiazole derivatives, which could be synthesized using compounds similar to this compound as intermediates, shows promising antioxidant and anti-inflammatory activities. This underscores the potential of such compounds in the development of therapeutic agents for treating various diseases associated with oxidative stress and inflammation (Raut et al., 2020).
Properties
IUPAC Name |
3-amino-4-(2-hydroxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-7-1-2-9(8(11)5-7)13-4-3-12/h1-2,5,12H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCUYJCROJGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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